

S-adenosyl methionine SAM methyltransferase DMSP synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dimethylpropiothetin

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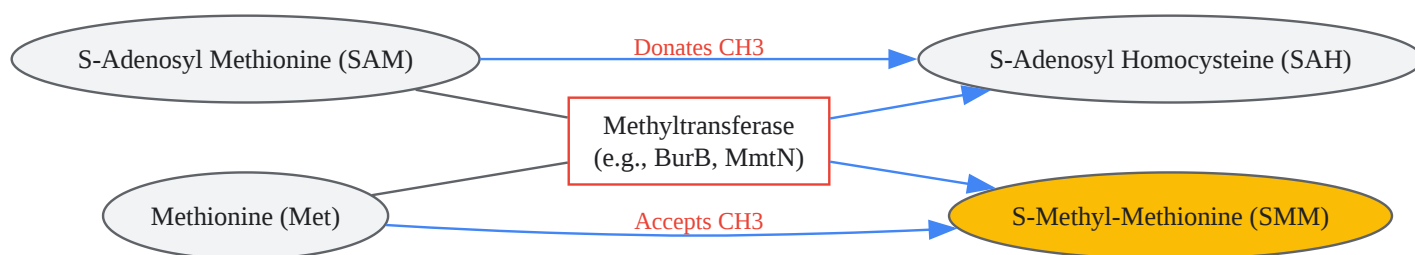
SAM-Dependent Methyltransferases in DMSP Biosynthesis

DMSP is a key organosulfur molecule with roles in osmoprotection, antioxidant defense, and global sulfur cycling [1] [2]. Its synthesis from methionine occurs via multiple pathways, with the **methylation pathway** being initiated by specific SAM-dependent methyltransferases [1].

Enzyme	Organism Source	Pathway Role	Protein Structure	Catalytic Mechanism
BurB	<i>Burkholderia thailandensis</i> (β -proteobacterium)	Methylates Methionine (Met) to S-methyl-methionine (SMM) [1]	SET domain; tetramer in solution [1]	Proximity and desolvation [1]
MmtN	Diverse Actinobacteria, α -, and γ -proteobacteria (e.g., <i>Roseovarius indicus</i>) [2]	Methylates Methionine (Met) to S-methyl-methionine (SMM) [2]	Rossmann-like fold; trimer in solution [2]	Proximity and desolvation [2]

Enzyme	Organism Source	Pathway Role	Protein Structure	Catalytic Mechanism
Bmt	<i>Phaeobacter inhibens</i> (Roseobacter group) [3]	Directly produces Methionine from DMSP and betaine (stand-alone methionine synthase) [3]	Minimal MetH (betaine-homocysteine S-methyltransferase) [3]	Direct methyl transfer, bypassing THF/cobalamin [3]

The core reaction catalyzed by BurB and MmtN is the transfer of a methyl group (-CH₃) from SAM to the sulfur atom of methionine, producing SMM and S-adenosyl-L-homocysteine (SAH) as a by-product [1] [2]. This is an **S_N2-type nucleophilic substitution** reaction [4].



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Diagram 1: The core methylation reaction catalyzed by BurB and MmtN in the DMSP synthesis pathway.

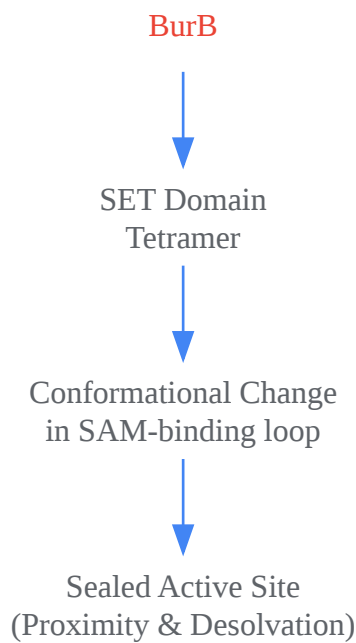
Structural Insights and Kinetic Data

Understanding the function of these enzymes requires a look at their three-dimensional structure and kinetic properties.

- **BurB Structure:** A **SET domain-containing protein** that forms a tetramer. Upon binding SAM, a loop region (Gln37-Ala44) undergoes a conformational change, sealing the substrate-binding pocket. This is critical for catalysis, likely by applying the **proximity and desolvation mechanism** [1].
- **MmtN Structure:** Comprises a cap and a **Rossmann-like domain**, assembling into a trimer. The Met binding site is formed between two adjacent monomers, which positions the substrate for methylation via the same **proximity and desolvation mechanism** [2].

The table below summarizes key biochemical properties for easy comparison:

Enzyme	Optimal pH	Optimal Temp (°C)	K _M for SAM	K _M for Methionine	Specificity
BurB	9.0	40	1.8 mM	16.6 mM	Specific for Met (not MTHB or MMPA) [1]
MmtN (<i>R. indicus</i>)	8.0	30	6.2 mM	15.3 mM	Specific for Met (not MTHB, MMPA, or glycine) [2]



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Diagram 2: Proposed catalytic mechanism of BurB involving a conformational change.

Experimental Protocols for Methyltransferase Studies

For researchers aiming to characterize such enzymes, here are detailed methodologies for key assays.

Enzyme Activity Assay via HPLC/LC-MS

This is a standard method to confirm methyltransferase activity by detecting the reaction products (SAH and SMM).

- **Procedure** [1] [2]:
 - **Reaction Mixture:** Combine purified recombinant methyltransferase (e.g., 5-10 μg), **Met** (e.g., 10-20 mM), and **SAM** (e.g., 2-5 mM) in a suitable buffer (e.g., Tris-HCl, pH 8.0-9.0).
 - **Incubation:** Incubate at the optimal temperature (e.g., 30-40°C) for 30-60 minutes.
 - **Reaction Termination:** Stop the reaction by heat inactivation (95°C for 5-10 minutes) or acidification.
 - **Analysis:**
 - Centrifuge to remove precipitated protein.
 - Inject the supernatant into an **HPLC** system equipped with a C18 reverse-phase column.
 - Use an isocratic or gradient elution with a mobile phase (e.g., methanol/sodium acetate buffer) and monitor at 254-260 nm to detect **SAH** and **SAM**.
 - Confirm the identity of the product **SMM** using **Liquid Chromatography-Mass Spectrometry (LC-MS)** by comparing its mass to an authentic standard.

Protein Crystallography for Mechanism Elucidation

Determining the 3D structure of an enzyme in complex with its substrates or products provides the most direct insight into its catalytic mechanism.

- **Workflow** [1] [2]:
 - **Protein Production and Purification:**
 - Clone the target gene (e.g., *burB* or *mmtN*) into an expression vector.
 - Overexpress the recombinant protein in *E. coli* BL21(DE3) cells.
 - Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
 - **Crystallization:**
 - Use vapor-diffusion methods (sitting or hanging drops) to grow crystals by mixing the purified protein with reservoir solutions, often in the presence of substrates/inhibitors (e.g., Met, SAM, SAH).
 - **Data Collection and Structure Solution:**
 - Flash-cool crystals in liquid nitrogen.
 - Collect X-ray diffraction data at a synchrotron facility.
 - Solve the phase problem (e.g., by molecular replacement or SAD/MAD methods).

- **Model Building and Analysis:**

- Build the atomic model into the electron density map and refine it.
- Analyze the substrate-binding pocket, intermolecular interactions (hydrogen bonds, van der Waals forces), and conformational changes.

Research Applications and Biotechnological Potential

SAM-dependent methyltransferases hold significant promise beyond fundamental science.

- **Enzyme Engineering & Inhibitor Design:** Understanding the unique active sites of BurB and MmtN allows for the rational design of specific inhibitors. **SAM analogs** are powerful tools for studying MTase activity and developing inhibitors with potential therapeutic applications [5].
- **Co-factor Regeneration in Biocatalysis:** A major challenge in using MTases industrially is the cost and inhibitory nature of the by-product, **SAH**. Recent advances offer efficient, scalable enzymatic synthesis of SAH and its analogs, which can help develop sustainable co-factor recycling systems for preparative methylation reactions [6] [4].
- **Exploiting Metabolic Shortcuts:** Enzymes like **Bmt** represent a "metabolic shortcut" for methyl group assimilation. Its role in stress response and lag-phase shortening in bacteria [3] offers insights into microbial adaptation strategies, which could be leveraged in biotechnology for improving bacterial growth or metabolite production under stress.

This field is rapidly advancing, with structural biology and enzyme engineering opening new avenues for drug discovery and green chemistry. Further research will undoubtedly uncover more diverse methyltransferases and novel applications.

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To cite this document: Smolecule. [S-adenosyl methionine SAM methyltransferase DMSP synthesis].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b574715#s-adenosyl-methionine-sam-methyltransferase-dmsp-synthesis]

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